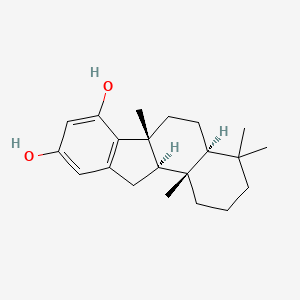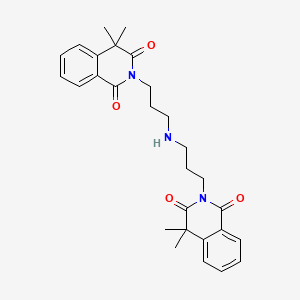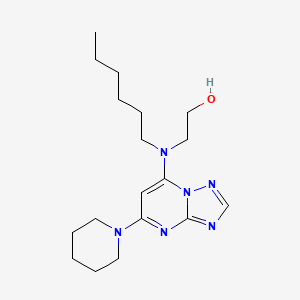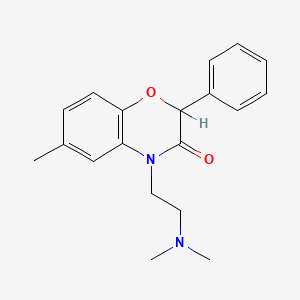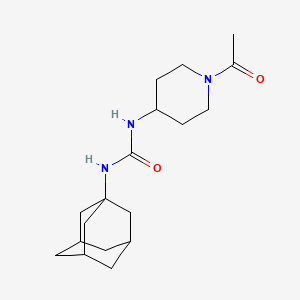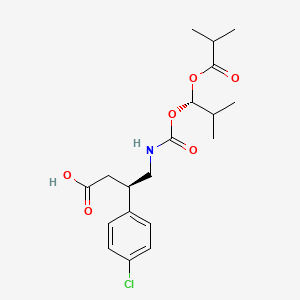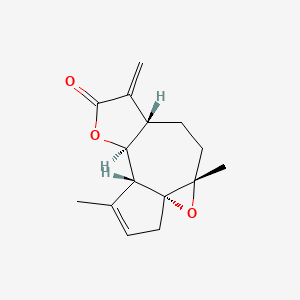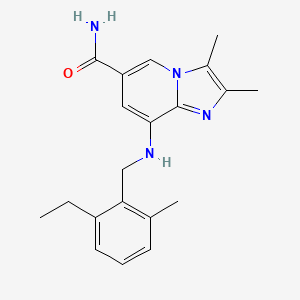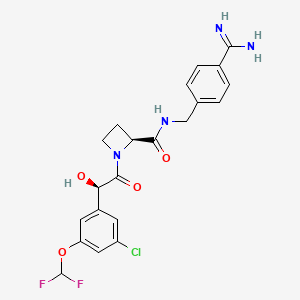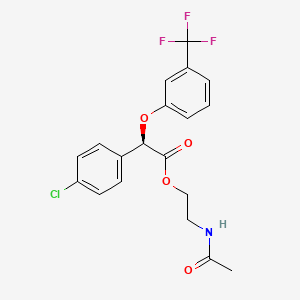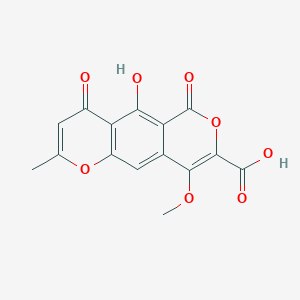
Lateropyrone
Vue d'ensemble
Description
Lateropyrone is an unusual heterocyclic metabolite isolated from Fusarium avenaceum with antibacterial and antifungal activity . It is a tan solid and has a molecular formula of C15H10O8 .
Molecular Structure Analysis
Lateropyrone has a molecular weight of 318.2 . Its molecular structure is characterized by the presence of heterocyclic rings .Physical And Chemical Properties Analysis
Lateropyrone is a tan solid . It has a molecular weight of 318.2 and a molecular formula of C15H10O8 . It is soluble in DMF or DMSO, moderately soluble in methanol or ethanol, and has poor water solubility .Applications De Recherche Scientifique
Application in Microbiology and Mycology
- Summary of the Application : Lateropyrone is a fungal metabolite produced by Fusarium species . It has been found in freshly harvested and stored sugar beet crops in Europe . In a study, an extract of the endophytic fungus Fusarium acuminatum exhibited significant antimycobacterial activity against Mycobacterium tuberculosis when fermented in both malt extract and potato dextrose broths .
- Methods of Application or Experimental Procedures : The fungus Fusarium acuminatum was isolated from the Canadian medicinal plant Geum macrophyllum and fermented in both malt extract and potato dextrose broths . Bioassay guided fractionation revealed that lateropyrone was solely responsible for the bioactivity observed when the fungus was fermented in malt extract broth .
- Results or Outcomes : The study found that lateropyrone was solely responsible for the bioactivity observed when the fungus was fermented in malt extract broth . The antimycobacterial activity of the extract derived from the isolate fermented in potato dextrose broth was augmented by the presence of enniatins B, B1, and B4 in addition to lateropyrone .
Antibacterial and Antifungal Activity
- Summary of the Application : Lateropyrone is an unusual heterocyclic metabolite isolated from Fusarium avenaceum with antibacterial and antifungal activity . It has been independently characterised as Antibiotic Y and found to be an important metabolite marker for strains of F. avenaceum .
- Methods of Application or Experimental Procedures : Lateropyrone is soluble in DMF or DMSO, moderately soluble in methanol or ethanol, and has poor water solubility . The metabolite was independently characterised as Antibiotic Y and found to be an important metabolite marker for strains of F. avenaceum .
Antimycobacterial Activity
- Summary of the Application : Lateropyrone has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis . This activity was observed when the endophytic fungus Fusarium acuminatum, from which Lateropyrone is derived, was fermented in both malt extract and potato dextrose broths .
- Methods of Application or Experimental Procedures : The endophytic fungus Fusarium acuminatum was isolated from the Canadian medicinal plant Geum macrophyllum and fermented in both malt extract and potato dextrose broths . Bioassay guided fractionation revealed that lateropyrone was solely responsible for the bioactivity observed when the fungus was fermented in malt extract broth .
- Results or Outcomes : The study found that lateropyrone was solely responsible for the bioactivity observed when the fungus was fermented in malt extract broth . The antimycobacterial activity of the extract derived from the isolate fermented in potato dextrose broth was augmented by the presence of enniatins B, B1, and B4 in addition to lateropyrone .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O8/c1-5-3-7(16)10-8(22-5)4-6-9(12(10)18)14(19)23-13(11(6)17)15(20)21-2/h3-4,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQAILNRMPHAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)OC(=C3O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239563 | |
| Record name | Avenacein Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lateropyrone | |
CAS RN |
93752-78-4 | |
| Record name | Avenacein Y | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093752784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenacein Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



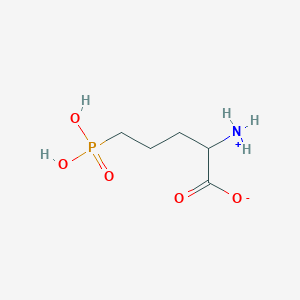
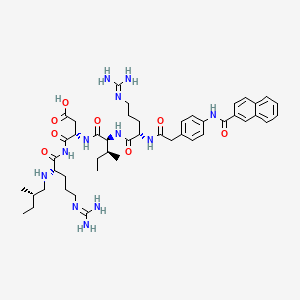
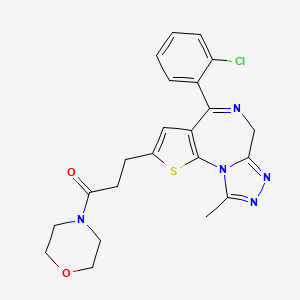
![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)
